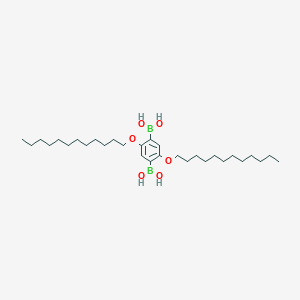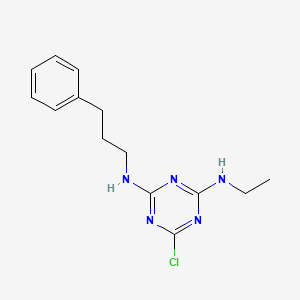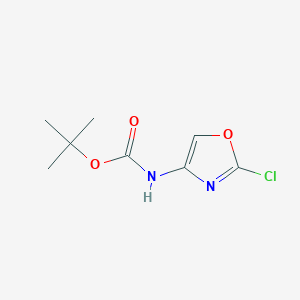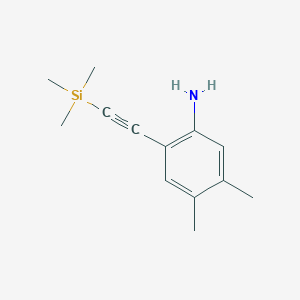
Fmoc-3-(Methylseleno)-Ala-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-3-(Methylseleno)-Ala-OH: is a fluorenylmethyloxycarbonyl (Fmoc) protected amino acid derivative. It is a modified form of alanine where the methyl group is replaced by a methylseleno group. This compound is used in peptide synthesis and has applications in various fields including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-3-(Methylseleno)-Ala-OH typically involves the protection of the amino group of alanine with the Fmoc group, followed by the introduction of the methylseleno group. The Fmoc group is introduced using Fmoc-Cl in the presence of a base such as sodium carbonate. The methylseleno group can be introduced using methylselenol in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Fmoc-3-(Methylseleno)-Ala-OH undergoes various chemical reactions including oxidation, reduction, and substitution. The Fmoc group can be removed under basic conditions using piperidine, while the methylseleno group can undergo oxidation to form selenoxide .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the methylseleno group to selenoxide.
Reduction: Sodium borohydride can be used to reduce the selenoxide back to the methylseleno group.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable catalyst.
Major Products:
Oxidation: Selenoxide
Reduction: Methylseleno group
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Fmoc-3-(Methylseleno)-Ala-OH is used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis (SPPS) and is used to introduce selenium into peptides for various studies .
Biology: In biological research, this compound is used to study the role of selenium in biological systems. It is incorporated into peptides and proteins to investigate their structure and function .
Medicine: Selenium is known for its antioxidant properties and its role in various biological processes .
Industry: In the industrial sector, this compound is used in the production of selenium-containing materials and as a precursor for the synthesis of other selenium compounds .
Wirkmechanismus
The mechanism of action of Fmoc-3-(Methylseleno)-Ala-OH involves its incorporation into peptides and proteins. The methylseleno group can undergo redox reactions, which can affect the structure and function of the peptides and proteins. The Fmoc group serves as a protecting group during synthesis and is removed under basic conditions .
Vergleich Mit ähnlichen Verbindungen
Fmoc-3-(2-naphthyl)-D-alanine: Another Fmoc-protected amino acid with a naphthyl group instead of a methylseleno group.
Fmoc-phenylalanine: An Fmoc-protected amino acid with a phenyl group.
Uniqueness: Fmoc-3-(Methylseleno)-Ala-OH is unique due to the presence of the methylseleno group, which imparts distinct redox properties. This makes it valuable for studying the role of selenium in biological systems and for developing selenium-containing drugs .
Eigenschaften
Molekularformel |
C19H19NO4Se |
|---|---|
Molekulargewicht |
404.3 g/mol |
IUPAC-Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylselanylpropanoic acid |
InChI |
InChI=1S/C19H19NO4Se/c1-25-11-17(18(21)22)20-19(23)24-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,20,23)(H,21,22)/t17-/m0/s1 |
InChI-Schlüssel |
BESNQDBUEAXMQH-KRWDZBQOSA-N |
Isomerische SMILES |
C[Se]C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Kanonische SMILES |
C[Se]CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-Chlorophenyl)methyl]-N,N-diphenylanilinium chloride](/img/structure/B13135495.png)
![disodium;[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate](/img/structure/B13135509.png)
![9-Octadecenoicacid(9Z)-,(1R)-1-[[(1-oxohexadecyl)oxy]methyl]-2-(phosphonooxy)ethylester,sodiumsalt](/img/structure/B13135515.png)



![6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13135552.png)

![Ethylbenzo[h]quinoline-2-carboxylate](/img/structure/B13135566.png)


![Methyl 3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13135583.png)

![6-Ethynyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B13135598.png)
